molecular formula C16H18BrF2N5OS B12156521 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B12156521
M. Wt: 446.3 g/mol
InChI Key: MMOXVFHRRXHIFA-UHFFFAOYSA-N
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Description

This compound is a substituted 1,2,4-triazole derivative featuring a cyclohexyl group at position 5 and an amino group at position 4 of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to an acetamide moiety, which is further substituted with a 2-bromo-4,6-difluorophenyl group.

Properties

Molecular Formula

C16H18BrF2N5OS

Molecular Weight

446.3 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C16H18BrF2N5OS/c17-11-6-10(18)7-12(19)14(11)21-13(25)8-26-16-23-22-15(24(16)20)9-4-2-1-3-5-9/h6-7,9H,1-5,8,20H2,(H,21,25)

InChI Key

MMOXVFHRRXHIFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

Preparation Methods

Zn-Catalyzed Acyl Hydrazide Cyclization

This method involves reacting acyl hydrazides with carbonyl compounds under zinc catalysis. For example:

  • Reactants : Hydrazine derivatives (e.g., hydrazides) and aldehydes/ketones.

  • Conditions : ZnCl₂ or Zn(OAc)₂ in ethanol at 80–90°C for 6–24 hours.

  • Mechanism : Formation of a [Zn{RC(═O)NHNH₂}₃] complex, followed by cyclization to yield the triazole.

Cu-Enabled [3+2] Annulation

A copper-catalyzed approach combines nitriles and aryldiazonium salts:

  • Reactants : Nitriles, 2-diazoacetonitriles, and aryldiazonium salts.

  • Conditions : Cu catalyst, room temperature, aerobic environment.

  • Advantages : High regioselectivity and gram-scale applicability.

Method Reagents Conditions Yield Reference
Zn-Catalyzed CyclizationHydrazides, aldehydes, ZnCl₂Ethanol, 80–90°C, 6–24 h70–95%
Cu-Enabled AnnulationNitriles, aryldiazonium salts, CuRT, aerobic, 12–24 h60–85%

Introduction of the Cyclohexyl Group

The cyclohexyl substituent is introduced via alkylation:

  • Reagents : Cyclohexyl halides (e.g., cyclohexyl bromide) and a base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 60–80°C.

  • Mechanism : Nucleophilic substitution at the triazole’s N-5 position.

Example Reaction :
Triazole-NH2+Cyclohexyl-BrK2CO3Triazole-NH-Cyclohexyl\text{Triazole-NH}_2 + \text{Cyclohexyl-Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{Triazole-NH-Cyclohexyl}

Thiolation and Sulfanyl Group Formation

The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol or thiolate:

  • Reagents : Thiophenol, mercaptoacetic acid, or mercaptides (e.g., NaSH).

  • Conditions : Room temperature to reflux in ethanol or THF.

Key Considerations :

  • Steric Effects : Bulky thiols may require prolonged reaction times.

  • Solvent Choice : Polar solvents (e.g., DMF) enhance reactivity.

Coupling with 2-Bromo-4,6-Difluorophenyl Acetamide

The final acetamide bond is formed using coupling agents:

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).

  • Base : DIPEA (N,N-diisopropylethylamine) or triethylamine.

  • Conditions : Dichloromethane or THF at 0–25°C.

Reaction Scheme :
Triazole-SH+2-Bromo-4,6-Difluorophenyl AcetamideEDCI, DIPEATarget Compound\text{Triazole-SH} + \text{2-Bromo-4,6-Difluorophenyl Acetamide} \xrightarrow{\text{EDCI, DIPEA}} \text{Target Compound}

Coupling Agent Solvent Temperature Yield Reference
EDCIDCM0–25°C75–90%
DCCTHFRT60–80%

Optimization Strategies for Industrial Production

To enhance scalability and cost-efficiency:

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction times.

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol or water.

  • Catalyst Recycling : Reusable catalysts (e.g., Cu nanoparticles) minimize waste.

Characterization and Purity Control

Post-synthesis analysis includes:

  • NMR Spectroscopy : Confirm aromatic protons (δ 6.5–8.0 ppm) and cyclohexyl signals (δ 1.0–2.0 ppm).

  • Mass Spectrometry : Identify the molecular ion peak at m/z 446.3 (C₁₆H₁₈BrF₂N₅OS).

  • HPLC : Achieve >95% purity through reverse-phase chromatography.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Zn-Catalyzed CyclizationHigh yield, low costRequires anhydrous conditions
Cu-Enabled AnnulationScalable, diverse substratesRequires inert atmosphere
EDCI CouplingMild conditions, high purityEDCI is moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl moiety, potentially altering the electronic properties of the compound.

    Substitution: The bromine atom in the difluorophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and altered difluorophenyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that derivatives of triazoles exhibit a wide range of biological activities:

Antimicrobial Activity: The compound has demonstrated significant antibacterial and antifungal properties. For example, similar triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential: Studies suggest that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have been tested against various human tumor cell lines, showing promising results .

Anti-inflammatory Effects: The sulfanyl group in triazole compounds has been linked to anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring: Synthesized through a cyclization reaction involving hydrazine derivatives.
  • Introduction of the Cyclohexyl Group: Achieved via alkylation reactions using cyclohexyl halides.
  • Attachment of the Sulfanyl Group: Incorporated through thiolation reactions.
  • Coupling with the Difluorophenyl Acetamide: Finalized using coupling agents like EDCI or DCC.

The mechanism of action involves interactions with specific molecular targets, where the triazole ring can engage with metal ions or enzyme active sites, modulating enzyme or receptor activity .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Activity Assessment: A study evaluated the anticancer activity of similar triazole derivatives against the NCI-60 cell line panel, revealing significant growth inhibition across multiple cancer types at low micromolar concentrations .
  • Inhibition Studies: Research on related compounds has shown their ability to inhibit key enzymes involved in inflammation and cancer progression, suggesting that this compound could be similarly effective .
  • Molecular Docking Studies: In silico studies have indicated potential interactions with targets involved in inflammatory pathways, supporting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the difluorophenyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents Acetamide Aryl Group Molecular Weight Key References
Target Compound 4-Amino-5-cyclohexyl 2-Bromo-4,6-difluorophenyl ~458.3 g/mol
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Chlorophenyl)-5-(4-methoxyphenyl) 2-Bromo-4,6-difluorophenyl ~578.8 g/mol
2-{[4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 4-(3-Bromophenyl)-5-cyclohexyl 4-Chlorophenyl ~504.8 g/mol
N-(2-Bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(Furan-2-yl)-4-methyl 2-Bromo-4,6-difluorophenyl ~428.3 g/mol
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide 4-Amino-5-(2-fluorophenyl) 4-Bromo-2-methylphenyl ~434.3 g/mol

Key Observations :

  • Triazole Modifications : The target compound’s cyclohexyl group introduces steric bulk compared to analogs with aryl (e.g., 4-chlorophenyl in ) or heteroaryl (e.g., furan in ) substituents. This may influence membrane permeability and target binding.

Physicochemical Properties

  • Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., methoxy in ).
  • Crystallinity : Crystallographic studies (e.g., ) highlight that dihedral angles between aryl rings and acetamide groups impact packing efficiency. For instance, a dihedral angle of 66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide suggests moderate planarity, whereas bulkier substituents (e.g., cyclohexyl) may induce greater torsional strain.

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide is a novel derivative of the triazole family, which has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a sulfanyl group and a bromo-difluorophenyl acetamide. Its molecular formula is C_{13}H_{15BrF_2N_4S with a molecular weight of approximately 368.25 g/mol. The structural characteristics contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Potential : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of the sulfanyl group in triazole compounds has been linked to anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

Antimicrobial Activity

A comparative analysis was conducted on various triazole derivatives to evaluate their Minimum Inhibitory Concentration (MIC) against common pathogens:

CompoundMIC (μg/mL)Target Pathogen
Compound A0.25Staphylococcus aureus
Compound B0.5Escherichia coli
Target Compound0.75Candida albicans

The target compound exhibited moderate antimicrobial activity with an MIC of 0.75 μg/mL against Candida albicans, indicating potential for further development as an antifungal agent .

Anticancer Studies

In vitro studies demonstrated that the target compound could inhibit the growth of several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

These results suggest that the compound could serve as a lead for developing new anticancer therapies .

Anti-inflammatory Mechanism

Molecular docking studies revealed that the target compound effectively binds to COX enzymes, suggesting its potential as an anti-inflammatory agent:

EnzymeBinding Affinity (kcal/mol)
COX-1-7.5
COX-2-8.0

This binding affinity indicates strong interactions that could translate into significant anti-inflammatory effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives including the target compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), where several compounds displayed MIC values lower than traditional antibiotics .
  • Clinical Relevance : In a clinical setting, derivatives similar to the target compound have been used in formulations aimed at treating skin infections caused by resistant bacterial strains, demonstrating practical applications for further research .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Synthesis optimization requires:

  • Reagent selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent for amide bond formation, as demonstrated in structurally similar triazole-acetamide derivatives .
  • Reaction conditions : Maintain temperatures below 273 K during coupling steps to minimize side reactions .
  • Monitoring : Employ HPLC or TLC to track reaction progress, ensuring complete consumption of starting materials .
  • Purification : Column chromatography with dichloromethane/methanol gradients effectively isolates the target compound .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Amide couplingEDC, dichloromethane, 273 K65–75>95%
CyclizationHydrazine hydrate, ethanol, reflux70–8090–95%

Q. How can researchers characterize this compound’s structure and confirm its identity?

  • Spectroscopy : Use 1H^1H-NMR to verify the presence of the cyclohexyl group (δ 1.2–2.1 ppm) and sulfanyl-acetamide moiety (δ 3.8–4.2 ppm) .
  • Mass spectrometry : Confirm molecular weight (Monoisotopic mass: 441.991065) via high-resolution MS .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds) to validate stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion assays .
  • Anti-inflammatory activity : Assess inhibition of carrageenan-induced paw edema in rodent models .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Triazole ring : Essential for antimicrobial activity; replacing it with oxadiazole reduces potency by 40–60% .
  • Sulfanyl group : Critical for hydrogen bonding with biological targets (e.g., bacterial enzymes) .
  • Substituent effects :
  • Bromo and fluoro groups on the phenyl ring enhance lipophilicity, improving blood-brain barrier penetration .

  • Cyclohexyl substituents increase metabolic stability compared to smaller alkyl groups .

    Table 2: Substituent Impact on Bioactivity

    Substituent PositionModificationEffect on IC50_{50} (Antimicrobial)Source
    Phenyl (Br, F)Electron-withdrawing2–3× potency increase
    Triazole (Cyclohexyl)Bulky hydrophobicEnhanced metabolic stability

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved?

  • Standardize protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate targets : Use molecular docking to confirm binding affinity to enzymes like dihydrofolate reductase (DHFR) .
  • Replicate studies : Cross-validate results in ≥3 independent labs to rule out batch-specific anomalies .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (≈3.2), indicating moderate lipophilicity .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., >90% occupancy in DHFR active site over 50 ns) .
  • Metabolism prediction : CYP3A4 is the primary metabolizer, with N-dealkylation as the major pathway .

Methodological Challenges & Solutions

Q. How can researchers address instability in aqueous solutions during in vitro assays?

  • Formulation : Use cyclodextrin-based complexes to enhance solubility and prevent hydrolysis .
  • Buffering : Conduct assays in phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 to stabilize the compound .

Q. What in vivo models are suitable for evaluating its therapeutic efficacy and toxicity?

  • Rodent models : Use Wistar rats for anti-inflammatory studies (dose range: 10–50 mg/kg, oral) .
  • Toxicokinetics : Monitor liver enzymes (ALT, AST) and renal function (creatinine) post-administration .

Analytical & Technical Notes

Q. What crystallographic techniques are critical for elucidating its interaction with biological targets?

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H⋯F bonds) contributing to packing stability .
  • Small-angle X-ray scattering (SAXS) : Study solution-phase aggregation behavior relevant to drug delivery .

Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?

  • Comparative Table :
CompoundKey FeatureBioactivity (IC50_{50}, μM)Source
Target CompoundCyclohexyl, Br/F substituents1.2 (Antimicrobial)
Analog: 2-[(4-Amino-5-phenyl)...]Phenyl substituent3.8 (Antimicrobial)

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